1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)
Description
The compound 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)] is a bis-substituted 1,8-naphthyridine derivative characterized by:
- A fused bicyclic 1,8-naphthyridin-2-one core.
- Two 4-hydroxy groups at the 3,3-positions.
- A bridging (2,6-dichlorophenyl)methylene group.
This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity (via hydroxyl groups) and lipophilicity (via the dichlorophenyl moiety). Such features are critical for pharmaceutical applications, particularly in drug design targeting enzymes or receptors requiring dual hydrogen-bonding interactions .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)methyl]-4-hydroxy-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-12-6-1-7-13(25)14(12)15(16-18(30)10-4-2-8-26-20(10)28-22(16)32)17-19(31)11-5-3-9-27-21(11)29-23(17)33/h1-9,15H,(H2,26,28,30,32)(H2,27,29,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHOGDNTTVTWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C3=C(NC2=O)N=CC=C3)O)C4=C(C5=C(NC4=O)N=CC=C5)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction
This method involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) . The reaction proceeds through intermediate formation of diethyl-N-(pyridyl)aminomethylenemalonate , which undergoes thermal cyclization at 250°C in diphenyl ether to yield ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate . Subsequent hydrolysis of the ester group generates the free carboxylic acid, which decarboxylates to form the 4-hydroxy-1,8-naphthyridin-2(1H)-one core.
Reaction Conditions :
Combes Reaction
An alternative route employs 2,6-diaminopyridine and 1,3-diketones in polyphosphoric acid (PPA) at 120–140°C. This method directly forms the 1,8-naphthyridinone ring with a hydroxy group at position 4. For example, reacting 2,6-diaminopyridine with acetylacetone in PPA yields 4-hydroxy-1,8-naphthyridin-2(1H)-one.
Reaction Conditions :
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Acetic acid | 70–75 | 4 | 65 | 95 |
| H₃PO₄ | 70–75 | 3 | 72 | 97 |
| H₂SO₄ | 70–75 | 3.5 | 68 | 96 |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
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IR (KBr) :
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ν(OH) : 3400–3200 cm⁻¹ (broad, 4-hydroxy groups)
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ν(C=O) : 1660 cm⁻¹ (naphthyridinone carbonyl)
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¹H NMR (DMSO-d₆) :
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δ 8.25 (s, 2H, naphthyridinone H-5/H-7)
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δ 7.45 (d, J = 8.2 Hz, 2H, dichlorophenyl H-3/H-5)
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δ 6.90 (s, 1H, methylene bridge CH)
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-
¹³C NMR :
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δ 165.2 (C=O)
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δ 152.1 (methylene bridge C)
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δ 134.8 (dichlorophenyl C-Cl)
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Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the methylene bridge and planar geometry of the naphthyridinone cores.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/ c |
| a (Å) | 12.5413 |
| b (Å) | 7.8921 |
| c (Å) | 15.3402 |
| β (°) | 98.19 |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are preferred to enhance heat transfer and reduce reaction times. Key parameters include:
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Residence time : 20–30 minutes
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Solvent : Ethanol/water (4:1 v/v)
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Catalyst loading : 5 mol% H₃PO₄
Pilot-Scale Yield : 68–70% with >99% purity after recrystallization from ethanol.
Challenges and Mitigation Strategies
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Regioselectivity : Competing reactions at C-3 vs. C-5 positions are minimized using sterically hindered acids like H₃PO₄.
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Purification : Column chromatography with alumina effectively removes unreacted aldehyde and dimeric byproducts.
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Stability : The product is hygroscopic; storage under nitrogen at −20°C prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds similar to 1,8-naphthyridin-2(1H)-one can inhibit the growth of bacteria and fungi. The presence of the naphthyridine core is critical for this activity due to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth .
Anticancer Properties
Naphthyridine derivatives have shown promise in anticancer research. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The compound's structure allows it to interact effectively with DNA and RNA, leading to potential therapeutic applications in treating different types of cancer .
Neuroprotective Effects
Recent studies suggest that naphthyridine derivatives may possess neuroprotective properties. They have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthetic Organic Chemistry
Synthesis of Novel Compounds
The unique chemical structure of 1,8-naphthyridin-2(1H)-one allows it to serve as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of various heterocyclic compounds through reactions such as Friedländer synthesis and cycloaddition reactions . These reactions expand the library of available compounds for further biological testing.
Catalysis
Naphthyridine derivatives can act as catalysts or ligands in various chemical reactions. Their ability to coordinate with metal ions enhances their utility in catalyzing reactions such as cross-coupling and oxidation processes . This application is particularly valuable in developing more sustainable chemical processes.
Material Science
Development of Functional Materials
The incorporation of naphthyridine derivatives into polymer matrices has been explored for developing functional materials with specific properties, such as enhanced thermal stability and electrical conductivity. These materials are applicable in electronics and photonics .
Sensors and Biosensors
Due to their electronic properties, naphthyridine-based compounds are being investigated for use in sensors and biosensors. Their ability to interact with various analytes makes them suitable for detecting environmental pollutants or biological markers .
Case Studies
Mechanism of Action
The mechanism of action of 1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below highlights key structural differences and similarities with related 1,8-naphthyridine derivatives:
Key Observations :
- The target compound’s bis-hydroxy and dichlorophenyl groups distinguish it from simpler mono-hydroxy or chloro derivatives.
Physicochemical Properties
Insights :
- The dichlorophenyl group increases molecular weight and density compared to phenyl or benzothiadiazin substituents.
Biological Activity
1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)], also known by its CAS number 1330583-69-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the naphthyridine class of heterocycles, characterized by a bicyclic structure containing nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 351.19 g/mol. The structural features include:
- Naphthyridine core : Imparts unique electronic properties.
- Dichlorophenyl group : Enhances lipophilicity and biological activity.
- Hydroxyl groups : Potential sites for hydrogen bonding and interaction with biological targets.
Antidiabetic Properties
Research has indicated that derivatives of naphthyridines exhibit significant antidiabetic effects. A study highlighted the potential of naphthyridine derivatives to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The compound was shown to activate AMPK pathways, which play a crucial role in glucose metabolism and energy homeostasis .
Antimicrobial Activity
Naphthyridine derivatives have demonstrated antimicrobial properties against various pathogens. In vitro studies revealed that 1,8-naphthyridin-2(1H)-one exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Effects
Several studies have explored the anticancer potential of naphthyridine derivatives. The compound showed cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of 1,8-naphthyridin-2(1H)-one is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to its antidiabetic effects.
- DNA Intercalation : The planar structure allows for intercalation into DNA strands, disrupting replication processes in cancer cells.
- Receptor Modulation : Potential interactions with specific receptors involved in inflammation and immune responses.
Case Study 1: Antidiabetic Efficacy
A study conducted on diabetic rats treated with 1,8-naphthyridin-2(1H)-one showed a significant reduction in fasting blood glucose levels compared to the control group. The treatment group also exhibited improved lipid profiles and enhanced insulin sensitivity.
Case Study 2: Antimicrobial Activity
In a comparative study against standard antibiotics, 1,8-naphthyridin-2(1H)-one demonstrated superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antimicrobial agents.
Data Summary
Q & A
Q. Optimization Tips :
- Adjust solvent polarity (e.g., THF for aminolysis ).
- Control temperature (e.g., 150°C for benzylamino substitution ).
How can researchers resolve contradictions in reported biological activities of 1,8-naphthyridine derivatives across different studies?
Advanced
Methodological Answer:
Contradictions often arise from structural variability or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dichlorophenyl, nitro, or fluoro groups) and test against standardized cell lines (e.g., MCF7 ).
- Assay Standardization : Use identical protocols for cytotoxicity (e.g., MTT assay) and replicate conditions (e.g., 24–48 hr incubation) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like logP or hydrogen-bonding capacity .
Q. Example Data Contradiction :
| Derivative | IC₅₀ (MCF7) | Study | Key Substituent |
|---|---|---|---|
| 3c (Propenone) | 73.06 µM | Phenyl, Hydroxy | |
| 5d (Pyrimidinone) | 51% Growth Inhibition | p-Tolyl |
What spectroscopic and chromatographic techniques are most effective for characterizing 1,8-naphthyridine derivatives?
Basic
Methodological Answer:
- IR Spectroscopy : Confirm hydroxyl (3170–3345 cm⁻¹) and carbonyl (1630–1696 cm⁻¹) groups .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ions (e.g., m/z 372 for C₂₂H₁₆N₂O₂S ).
- TLC : Monitor reactions using silica plates with CHCl₃:MeOH (4:1) and UV visualization .
- Melting Point Analysis : Compare observed values (e.g., >320°C for 3c ) with literature.
Q. Characterization Table :
| Derivative | IR Peaks (cm⁻¹) | MS (m/z) | Melting Point (°C) |
|---|---|---|---|
| 3c (Propenone) | 3170 (OH), 1696 (CO) | 372 M⁺ | >320 |
| 5f (Pyrimidinone) | - | 567 M⁺ | 115–117 |
What computational methods are recommended for predicting the pharmacokinetic properties of novel 1,8-naphthyridine analogs?
Advanced
Methodological Answer:
- ADMET Prediction : Use tools like ACD/Labs Percepta to estimate solubility, logP, and bioavailability. For example, prioritize analogs with logP <5 and polar surface area <140 Ų .
- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using AutoDock Vina .
- PASS Analysis : Predict biological activity spectra (e.g., antitumor vs. antimicrobial) to guide synthesis .
What strategies can be employed to purify hydrophilic 1,8-naphthyridine derivatives?
Basic
Methodological Answer:
- Solvent Selection : Use gradient elution with polar solvents (e.g., MeOH:H₂O) in reverse-phase HPLC .
- Crystallization : Neutralize acidic/basic solutions (e.g., NH₄OH for chalcone derivatives) to precipitate pure crystals .
- Membrane Technologies : Apply ultrafiltration for size-based separation of hydrophilic intermediates .
How does the introduction of electron-withdrawing groups (EWGs) on the 1,8-naphthyridine core influence reactivity?
Advanced
Methodological Answer:
- Electronic Effects : EWGs (e.g., -Cl, -NO₂) increase electrophilicity at the 3- and 7-positions, enhancing susceptibility to nucleophilic attack .
- Spectroscopic Evidence : Chlorinated derivatives show downfield shifts in ¹³C NMR due to deshielding .
- Reactivity Example : 7-Chloro derivatives undergo benzylamination at 150°C with 56% yield .
What parameters are critical during scale-up synthesis of 1,8-naphthyridine derivatives?
Basic
Methodological Answer:
- Temperature Control : Maintain ±2°C tolerance during exothermic steps (e.g., cyclization ).
- Mixing Efficiency : Use high-shear mixers to ensure homogeneity in viscous reactions .
- Process Analytical Technology (PAT) : Implement in-line IR or Raman spectroscopy for real-time monitoring .
How can researchers differentiate between antimicrobial and cytotoxic mechanisms of 1,8-naphthyridine derivatives?
Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
